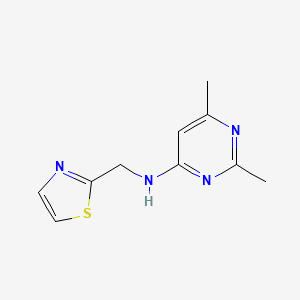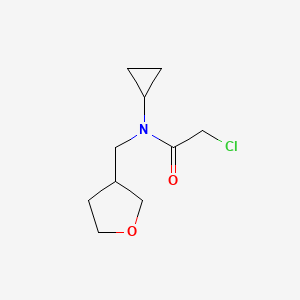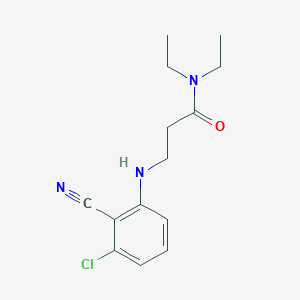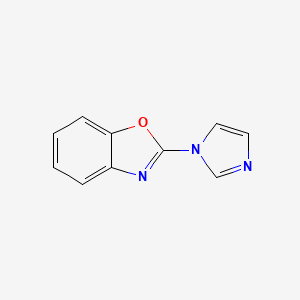![molecular formula C9H20N4O3S B7575864 N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide](/img/structure/B7575864.png)
N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide (ESM) is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields. ESM is a sulfonamide compound that has been synthesized and studied extensively in recent years.
Mechanism of Action
N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide is known to inhibit the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis. This compound has also been found to have analgesic effects by inhibiting the activity of voltage-gated sodium channels.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. This compound has also been found to decrease the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, this compound has been found to have analgesic effects by inhibiting the activity of voltage-gated sodium channels.
Advantages and Limitations for Lab Experiments
N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. This compound has also been found to have good stability in biological systems, making it suitable for in vitro and in vivo studies. However, this compound has some limitations. It is a sulfonamide compound, which can limit its use in certain biological systems. In addition, this compound has a relatively short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for the study of N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide. One potential application is in the treatment of cancer. This compound has been found to inhibit the activity of CA IX, which is overexpressed in many types of cancer cells. Further research is needed to determine the effectiveness of this compound as a cancer treatment. Another potential application is in the treatment of pain. This compound has been found to have analgesic effects by inhibiting the activity of voltage-gated sodium channels. Further research is needed to determine the effectiveness of this compound as a pain reliever. Finally, this compound has potential applications in neuroscience research due to its ability to cross the blood-brain barrier. Further research is needed to determine the effectiveness of this compound as a tool in neuroscience research.
Conclusion:
This compound is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.
Synthesis Methods
N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide is synthesized by reacting ethyl 3-aminopiperidine-1-carboxylate with sulfamoyl chloride in the presence of a base. The reaction proceeds by the nucleophilic substitution of the sulfamoyl chloride on the amine group of the ethyl 3-aminopiperidine-1-carboxylate. The resulting this compound is then purified by recrystallization.
Scientific Research Applications
N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been investigated for its potential use as a tool in neuroscience research due to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N4O3S/c1-2-11-9(14)13-5-3-4-8(7-13)6-12-17(10,15)16/h8,12H,2-7H2,1H3,(H,11,14)(H2,10,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSWCFGKKZRHGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCC(C1)CNS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7575808.png)


![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7575828.png)

![4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7575838.png)
![2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B7575842.png)
![2-chloro-N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]propanamide](/img/structure/B7575850.png)
![2-chloro-N-[2-(3-fluorophenoxy)ethyl]-N-methylacetamide](/img/structure/B7575853.png)
![2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid](/img/structure/B7575858.png)
![1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B7575872.png)
